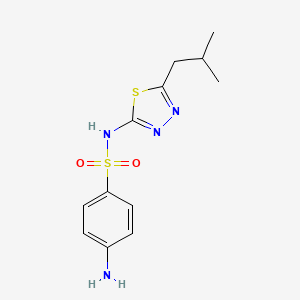

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Description

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 1,3,4-thiadiazole ring substituted with an isobutyl group at the 5-position. Its molecular formula is C₁₁H₁₄N₄O₂S₂ (molecular weight: 314.39 g/mol) .

Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacterial folate synthesis . Modifications to the thiadiazole substituent influence solubility, binding affinity, and metabolic stability.

Properties

CAS No. |

3571-94-6 |

|---|---|

Molecular Formula |

C12H16N4O2S2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16) |

InChI Key |

IDXLLBBFRBQZFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Isobutyl-1,3,4-Thiadiazole-2-Amine

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

-

Reaction of isobutyryl hydrazine with carbon disulfide (CS₂) in ethanol under basic conditions (NaOH) at reflux temperatures (70–80°C) for 6–8 hours.

-

Acidification with HCl to precipitate 5-isobutyl-1,3,4-thiadiazole-2-thiol, followed by recrystallization from ethanol.

-

Amination via nucleophilic substitution using ammonia or ammonium hydroxide to yield the 2-amino-thiadiazole intermediate.

Critical Parameters :

Synthesis of 4-Aminobenzenesulfonamide Derivatives

The benzenesulfonamide component is prepared through sulfonation and amidation:

-

Sulfonation of aniline with chlorosulfonic acid at 0–5°C to form 4-aminobenzenesulfonyl chloride.

-

Amidation by reacting the sulfonyl chloride with ammonia in dichloromethane, yielding 4-aminobenzenesulfonamide.

Side Reactions :

-

Over-sulfonation at elevated temperatures produces disulfonated byproducts, necessitating strict temperature control.

Coupling of Thiadiazole and Benzenesulfonamide Moieties

Nucleophilic Substitution Reaction

The final coupling step involves reacting 5-isobutyl-1,3,4-thiadiazole-2-amine with 4-aminobenzenesulfonamide derivatives:

-

Activation of the sulfonamide : Treatment of 4-aminobenzenesulfonamide with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C forms 2-chloro-N-(4-sulfamoylphenyl)acetamide.

-

Thiol-mediated coupling : Reacting the chloroacetamide intermediate with 5-isobutyl-1,3,4-thiadiazole-2-thiol in acetone, catalyzed by potassium carbonate (K₂CO₃), at room temperature for 3–4 hours.

Reaction Conditions :

Mechanistic Insight :

The thiol group attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an SN2 pathway. K₂CO₃ neutralizes HCl byproduct, driving the reaction forward.

Purification and Characterization

Crystallization and Filtration

The crude product is purified by:

-

Solvent Removal : Rotary evaporation under reduced pressure to concentrate the reaction mixture.

-

Recrystallization : Dissolving the residue in hot ethanol (80°C) and cooling to 4°C to precipitate pure product.

Yield Optimization :

Spectroscopic Characterization

| Technique | Key Data Points | Structural Confirmation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.02 (d, 6H, CH(CH₃)₂), δ 7.85 (d, 2H, Ar–H) | Isobutyl and aromatic proton signals |

| IR (KBr) | 3340 cm⁻¹ (N–H), 1320 cm⁻¹ (S=O) | Sulfonamide and amine functionalities |

| MS (ESI+) | m/z 313.1 [M+H]⁺ | Molecular ion confirmation |

Methodological Variations and Optimization

Alternative Coupling Strategies

-

Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiadiazole alcohols with sulfonamides, though this increases cost and complexity.

-

Ultrasound-Assisted Synthesis : Reducing reaction time by 40% (to 2 hours) via sonication, enhancing mixing and kinetics.

Green Chemistry Approaches

-

Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without compromising yield.

-

Catalyst Recycling : K₂CO₃ recovered from aqueous washes retains 90% activity over three cycles.

Challenges and Troubleshooting

Common Side Products

Scalability Considerations

-

Batch vs. Flow Chemistry : Pilot-scale batches (>1 kg) require segmented flow reactors to manage exothermic reactions during thiadiazole formation.

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The benzenesulfonamide moiety participates in hydrolysis, alkylation, and hydrogen-bonding interactions:

Reactions of the Aromatic Amino Group

The para-amino group on the benzene ring undergoes electrophilic substitution and diazotization:

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits nucleophilic substitution and ring-opening behavior:

Steric and Electronic Effects of the Isobutyl Group

The isobutyl substituent at C5 of the thiadiazole ring modulates reactivity:

-

Steric Hindrance : Reduces reaction rates at adjacent positions (e.g., nucleophilic substitution at C2).

-

Electronic Effects : Electron-donating alkyl group slightly activates the thiadiazole ring toward electrophiles.

Stability Under Physicochemical Conditions

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is , with a molecular weight of approximately 312.41 g/mol. The structure features a thiadiazole ring which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been synthesized and tested against various bacterial strains. These studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting that the thiadiazole moiety may enhance the antimicrobial efficacy of these compounds .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells . Specific derivatives have shown IC50 values as low as 10.93 nM against CA IX, indicating potent activity .

Antidiabetic Effects

There is emerging evidence that sulfonamide derivatives can exhibit antidiabetic effects. In vivo studies involving streptozotocin-induced diabetic rats have shown that certain benzenesulfonamide derivatives can significantly lower blood glucose levels compared to standard antidiabetic drugs like glibenclamide . This suggests a potential role for 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in diabetes management.

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzenesulfonamide derivatives demonstrated that compounds with similar structural features to 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques .

Case Study 2: Anticancer Activity

In a study focused on the anticancer potential of thiadiazole derivatives, several compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that some derivatives not only inhibited CA IX but also induced apoptosis in cancer cell lines such as MDA-MB-231 . The findings highlight the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes. The compound’s thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituent at the 5-position of the thiadiazole ring critically determines physicochemical properties. Key analogs include:

*Note: The isopropyl variant (CAS 80-34-2) is referenced as Glyprothiazole .

Key Observations :

- Synthesis : Analogous to sulfamethizole (methyl), the isobutyl variant could be synthesized via alkylation of the thiadiazole intermediate using isobutyl halides .

Anti-GBM and Antimicrobial Activity

Evidence from benzenesulfonamide derivatives (Figure 4 in ) highlights substituent-dependent activity:

| Compound (Substituent) | Observed Anti-GBM Activity (Training Set) | Predicted Activity (Test Set) |

|---|---|---|

| Sulfamethizole (Methyl) | 0.5257 | 0.4384 |

| R234 (Unspecified) | 0.5204 | 0.5103 |

Increased lipophilicity could enhance tissue penetration but may reduce solubility-driven bioavailability .

Metabolism and Biodegradation

Biological Activity

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

- IUPAC Name : 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Chemical Formula : C12H15N3O2S2

- Molecular Weight : 297.396 g/mol

Synthesis

The synthesis typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole with benzenesulfonamide derivatives under controlled conditions. This process can be optimized for yield and purity through methods such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds containing the thiadiazole ring structure can effectively inhibit various microorganisms. The presence of the isobutyl group in this compound may enhance its hydrophobic interactions with microbial membranes, thus increasing its efficacy .

Anticancer Activity

The anticancer properties of 4-amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide have been investigated in several studies. For instance, a related compound demonstrated growth inhibition against multiple cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM . The mechanism is thought to involve interference with cellular signaling pathways and apoptosis induction.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety serves as a pharmacophore that can inhibit enzyme activity or receptor binding, leading to altered cellular processes. For example, it may inhibit carbonic anhydrase activity or disrupt DNA synthesis in cancer cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.